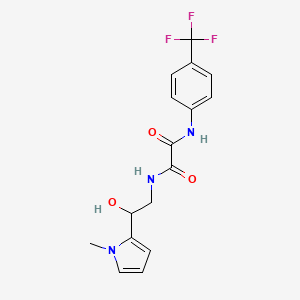

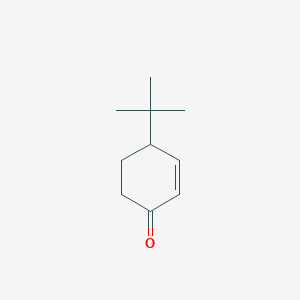

![molecular formula C17H17N3O5S B2578262 N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide CAS No. 1797160-11-2](/img/structure/B2578262.png)

N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

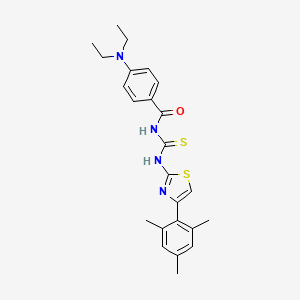

“N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide” is a chemical compound that has been studied for its potential biological activities . It belongs to the family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . This compound has been identified as a potential inhibitor of BRD4, a protein that plays a key role in the regulation of gene transcription .

Synthesis Analysis

The synthesis of this compound involves multistep reactions from commercially available 2, 4-dimethoxyaniline . The amino group of 2, 4-dimethoxyaniline is protected with acetic anhydride to give a compound, which could be converted to another compound via a Friedel-Crafts reaction in the presence of a Lewis acid of AlCl3 .Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d]isoxazol core with sulfonamides . The isoxazole ring in the structure imparts different activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Friedel-Crafts reaction . The reactions lead to the construction of the isoxazole ring, which is a valuable fragment in the synthesis of this compound .科学的研究の応用

BRD4 Inhibitors Against Acute Myeloid Leukemia

The compound and its derivatives have been used as BRD4 inhibitors against acute myeloid leukemia . BRD4 plays a key role in the regulation of gene transcription and has been identified as an attractive target for cancer treatment .

Anti-proliferative Activity

Some derivatives of the compound showed remarkable anti-proliferative activity against MV4-11 cells . They were effective for BRD4(1) binding and showed remarkable anti-proliferative activity against MV4-11 cells with IC50 values of 0.78 and 0.87 M .

Inhibition of Oncogenes

The compound and its derivatives have been found to inhibit the expression levels of oncogenes including c-Myc and CDK6 in MV4-11 cells .

Blockage of Cell Cycle

The compound and its derivatives can block the cell cycle in MV4-11 cells at G0/G1 phase and induce cell apoptosis .

Antibacterial Activity

Some derivatives of the compound have shown antibacterial effect against Staphylococcus aureus .

Anticancer Activity

The compound and its derivatives have been found to exhibit anticancer activity . They have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Antimicrobial Activity

The compound and its derivatives have been found to exhibit antimicrobial activity . They have been used as a starting material for different mechanistic approaches in drug discovery .

Antioxidant Activity

The compound and its derivatives have been found to exhibit antioxidant activity . They have been used as a starting material for different mechanistic approaches in drug discovery .

作用機序

特性

IUPAC Name |

N-[3-(1,2-benzoxazol-3-ylmethylsulfonylamino)-4-methoxyphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c1-11(21)18-12-7-8-17(24-2)14(9-12)20-26(22,23)10-15-13-5-3-4-6-16(13)25-19-15/h3-9,20H,10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSYQSAGWLNMJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)NS(=O)(=O)CC2=NOC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

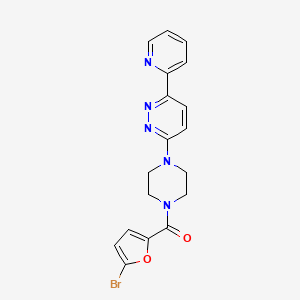

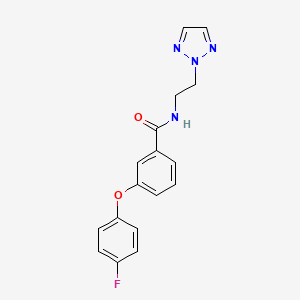

![3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B2578179.png)

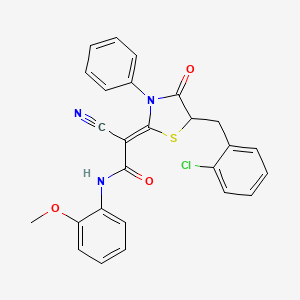

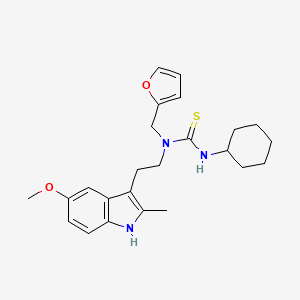

![3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2578180.png)

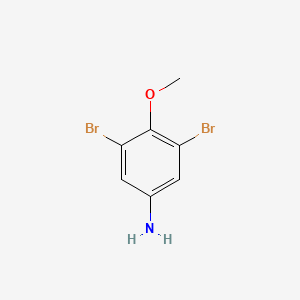

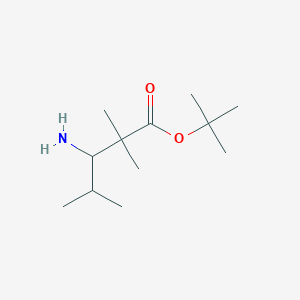

![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2578190.png)

![(2R,3R)-2-[(1-But-2-ynoylpiperidin-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B2578198.png)

![2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide](/img/structure/B2578199.png)